2-Amino-3-(5-borono-1H-indol-3-YL)propanoic acid
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Overview
Description
2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and boronic acids.
Reaction Conditions: The key step involves the formation of the borono-indole moiety. This is achieved through a palladium-catalyzed cross-coupling reaction between an indole derivative and a boronic acid under mild conditions.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives
Properties
Molecular Formula |
C11H13BN2O4 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-amino-3-(5-borono-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H13BN2O4/c13-9(11(15)16)3-6-5-14-10-2-1-7(12(17)18)4-8(6)10/h1-2,4-5,9,14,17-18H,3,13H2,(H,15,16) |
InChI Key |
VOHWFYJMEORABS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)O)N)(O)O |
Origin of Product |
United States |
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